molecular formula C10H14BrN3 B13174033 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine

1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine

Cat. No.: B13174033
M. Wt: 256.14 g/mol
InChI Key: NOOQSSPUAZBPPL-UHFFFAOYSA-N
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Description

1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine is an organic compound with the molecular formula C10H14BrN3 It is a derivative of cyclohexanamine, where a bromopyrimidine group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine typically involves the following steps:

    Bromination of Pyrimidine: The starting material, pyrimidine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyrimidine.

    Cyclohexanone Reaction: The 5-bromopyrimidine is then reacted with cyclohexanone in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride to form the intermediate 1-(5-bromopyrimidin-2-yl)cyclohexanol.

    Amination: The final step involves the conversion of the hydroxyl group to an amine group using reagents such as ammonia or an amine source under suitable conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The cyclohexane ring can be oxidized to form cyclohexanone derivatives or reduced to form cyclohexanol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).

Major Products

    Substitution: Various substituted pyrimidine derivatives.

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexanol derivatives.

Scientific Research Applications

1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity. The cyclohexanamine group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine
  • 1-(5-Bromopyrimidin-2-yl)cyclobutan-1-amine
  • 1-(5-Bromopyrimidin-2-yl)cyclohexan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific structural features, such as the cyclohexane ring and the bromopyrimidine group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H14BrN3

Molecular Weight

256.14 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)cyclohexan-1-amine

InChI

InChI=1S/C10H14BrN3/c11-8-6-13-9(14-7-8)10(12)4-2-1-3-5-10/h6-7H,1-5,12H2

InChI Key

NOOQSSPUAZBPPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=NC=C(C=N2)Br)N

Origin of Product

United States

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